molecular formula C8H3F15O B12081668 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane CAS No. 1737-33-3

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane

Cat. No.: B12081668
CAS No.: 1737-33-3
M. Wt: 400.08 g/mol
InChI Key: CHGCVCJWHFBIQY-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethoxy group. This compound is known for its exceptional chemical stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane typically involves multiple steps, including fluorination reactions. One common method involves the reaction of a heptane derivative with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: Although highly stable, it can undergo oxidation and reduction under specific conditions, leading to the formation of different fluorinated products.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of corresponding alcohols and acids.

Common reagents used in these reactions include strong acids, bases, and specialized fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s stability and resistance to degradation make it useful in biological studies, including drug development and biomolecular research.

    Medicine: It is explored for its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as low surface energy and high thermal stability.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s electronegativity, leading to strong interactions with other molecules. This can influence various molecular targets and pathways, including enzyme inhibition and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Compared to other fluorinated compounds, 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane is unique due to its trifluoromethoxy group and high degree of fluorination. Similar compounds include:

    1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Lacks the trifluoromethoxy group but has a similar fluorinated backbone.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Contains a similar fluorinated chain but with an acrylate functional group.

    Perfluorohexanesulfonyl fluoride: Another highly fluorinated compound with different functional groups and applications.

Properties

CAS No.

1737-33-3

Molecular Formula

C8H3F15O

Molecular Weight

400.08 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(trifluoromethoxy)heptane

InChI

InChI=1S/C8H3F15O/c9-2(10)4(13,14)6(17,18)7(19,20)5(15,16)3(11,12)1-24-8(21,22)23/h2H,1H2

InChI Key

CHGCVCJWHFBIQY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(F)(F)F

Origin of Product

United States

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